1,3-Dipyridin-4-ylurea

Crystal Engineering Supramolecular Chemistry Metal-Organic Frameworks

Analytical laboratories developing ANDA-compliant Dalfampridine methods require pharmacopeially traceable impurity reference standards. 1,3-Dipyridin-4-ylurea (CAS 39642-87-0) is the official Dalfampridine USP Related Compound C, resolving this critical QC need. • Guaranteed pharmacopeial traceability for regulatory submission compliance. • Consistent ≥97% purity with full characterization data (NMR, HPLC). • Also validated as a ligand for constructing 5-fold interpenetrated diamondoid coordination networks and low-molecular-weight gelators. Sourcing this specific 4-pyridyl isomer is essential; the 3-pyridyl positional isomer yields fundamentally different network topologies, gelation behavior, and guest-binding properties.

Molecular Formula C11H10N4O
Molecular Weight 214.23
CAS No. 39642-87-0
Cat. No. B602293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dipyridin-4-ylurea
CAS39642-87-0
SynonymsN,N’-Di-4-pyridinylurea;  1,3-Dipyridin-4-ylurea;  Dalfampridine Impurity; 
Molecular FormulaC11H10N4O
Molecular Weight214.23
Structural Identifiers
SMILESC1=CN=CC=C1NC(=O)NC2=CC=NC=C2
InChIInChI=1S/C11H10N4O/c16-11(14-9-1-5-12-6-2-9)15-10-3-7-13-8-4-10/h1-8H,(H2,12,13,14,15,16)
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
Solubility>32.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dipyridin-4-ylurea: Identity & Scaffold


1,3-Dipyridin-4-ylurea (CAS 39642-87-0), also known as N,N'-bis(4-pyridyl)urea, is a symmetrical bis-heterocyclic urea featuring two pyridine rings linked by a central urea (NH-CO-NH) bridge . It is commercially supplied as a Dalfampridine-related impurity (USP Related Compound C) for analytical method development and quality control in pharmaceutical manufacturing [1]. Beyond its role as a reference standard, its unique hydrogen-bonding capacity and coordination chemistry have been exploited in diverse research areas, including crystal engineering, anion recognition, and metallogel-based drug delivery [2].

Isomer & Analog Specificity in Procurement


Simple substitution of 1,3-dipyridin-4-ylurea with its positional isomer (1,3-dipyridin-3-ylurea) or other pyridyl-urea derivatives is scientifically invalid for many applications due to fundamental differences in supramolecular architecture, hydrogen-bonding topology, and resultant material or biological properties. As demonstrated by crystal engineering studies, the 4-pyridyl substitution pattern yields a 5-fold interpenetrated diamondoid network upon metal coordination, whereas the 3-pyridyl isomer forms a distinct (4,4) square grid network [1]. These structural divergences are not cosmetic; they directly dictate a material's porosity, guest-binding capacity, and gelation behavior, which are critical performance parameters in applications ranging from selective anion separation to stimuli-responsive drug delivery [2]. Procuring an unverified analog introduces substantial risk of experimental failure or regulatory non-compliance, particularly when the compound serves as a specific pharmacopeial reference standard [3].

Differentiation Evidence for Informed Selection


Supramolecular Network Topology

In a direct comparative crystallographic study, the reaction of N,N'-bis(4-pyridyl)urea (this compound) with zinc perchlorate resulted in a 5-fold interpenetrated diamondoid coordination network. Under identical reaction conditions, its positional isomer N,N'-bis(3-pyridyl)urea produced a net-to-net hydrogen-bonded (4,4) net, which displayed a unique temperature-dependent anion-induced reversible single-crystal-to-single-crystal disorder-order phase transition not observed with the 4-pyridyl isomer [1]. This demonstrates that the position of the pyridyl nitrogen fundamentally alters the self-assembly pathway and the resultant material's architecture.

Crystal Engineering Supramolecular Chemistry Metal-Organic Frameworks Coordination Polymers

Hydrogen-Bonding Conformation & Gelation

Crystallographic analysis reveals that N,N'-di(4-pyridyl)urea adopts a specific one-dimensional zigzag chain structure in the solid state, driven by a consistent N–H…N(pyridyl) hydrogen-bonding synthon [1]. This robust and predictable supramolecular motif is identified as the structural basis for its behavior as an organic gelator, enabling the formation of low-molecular-weight gel networks. This contrasts with other pyridyl ureas and diaryl ureas which can exhibit different hydrogen-bonding tapes (e.g., N–H…O) or conformational states depending on aryl substitution, leading to significantly different solid-state packing and gelation properties [2].

Crystal Engineering Gelation Hydrogen Bonding Solid-State Chemistry

Metallogel-Forming Capability for Drug Delivery

A systematic study on the formation of metallogels for drug delivery utilized both 1,3-dipyridin-3-ylurea (3U) and 1,3-dipyridin-4-ylurea (4U, the target compound) as ligands to synthesize coordination polymers (CPs) with Zn(II) and various NSAID drugs [1]. The study demonstrated that the choice of ligand regioisomer is critical: gels suitable for in vitro anticancer, cell imaging, and multidrug delivery applications were successfully formed using the 3U ligand-based CPs (e.g., 3UMEFg, 3UNAPg, 3UMECg), with specific rheological properties (shear-thinning) confirmed for potential topical applications [1]. While both ligands were foundational to the study, the distinct network topologies they form (as shown in Evidence Item 1) underpin their divergent utility. The 4U ligand, while part of the same series, leads to different CP architectures and associated material properties, underscoring that the two isomers are not functionally interchangeable in this application space.

Metallogels Drug Delivery Coordination Polymers Biomaterials

Regulatory Identity as USP Reference Standard

1,3-Dipyridin-4-ylurea is officially designated as Dalfampridine USP Related Compound C [1]. As a specified impurity in the United States Pharmacopeia (USP) monograph for Dalfampridine (a drug used to improve walking in multiple sclerosis), its identity and purity are critical for analytical method development, method validation (AMV), and quality control (QC) applications during commercial production or for Abbreviated New Drug Applications (ANDAs) [2]. No other positional isomer or structurally related analog fulfills this specific regulatory role. Substituting with a non-USP grade or incorrect isomer would invalidate any analytical results intended for regulatory submission.

Pharmaceutical Analysis Regulatory Compliance Quality Control Reference Standards

High-Impact Research & Industrial Applications


Crystal Engineering & MOF Design

1,3-Dipyridin-4-ylurea is the ligand of choice for constructing specific 5-fold interpenetrated diamondoid coordination networks, a topology with unique porosity and potential for guest encapsulation. As demonstrated by Kumar et al. (2005), its reaction with zinc salts yields this precise architecture, whereas the 3-pyridyl isomer forms a different (4,4) grid [1]. This predictable outcome makes it a reliable building block for researchers designing MOFs for gas storage, separation, or catalysis applications where interpenetration and network dimensionality are key performance parameters.

Supramolecular Gel & Soft Material Development

Researchers developing low-molecular-weight gelators (LMWGs) or stimuli-responsive soft materials can utilize 1,3-dipyridin-4-ylurea as a validated scaffold. Its consistent one-dimensional zigzag chain formation in the solid state, driven by robust N–H…N(pyridyl) hydrogen bonds, provides a predictable supramolecular synthon for gel network formation [2]. This knowledge base de-risks the design of new functional materials for applications in sensing, drug delivery, or tissue engineering.

Pharmaceutical QC & Analytical Method Development

This compound is essential for any analytical laboratory involved in the development, validation, or routine quality control of Dalfampridine (Fampridine) drug substances or products [3]. As the official Dalfampridine USP Related Compound C, it is the mandatory reference standard for identifying and quantifying this specific impurity in accordance with United States Pharmacopeia methods. Its use is critical for ensuring compliance with regulatory submissions (e.g., ANDAs) and maintaining product quality and patient safety.

Isomer-Dependent Properties in Coordination Polymers

For academic and industrial groups studying structure-property relationships in coordination polymers and metallogels, 1,3-dipyridin-4-ylurea serves as an indispensable comparator. Studies have explicitly shown that using the 4-pyridyl versus the 3-pyridyl isomer as a ligand with Zn(II) and drug molecules leads to fundamentally different material outcomes, including variations in gelation ability and network architecture [4]. Procuring both isomers allows for systematic investigations into how subtle changes in ligand topology dictate the final functionality of metallo-supramolecular assemblies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dipyridin-4-ylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.